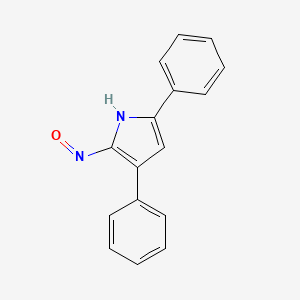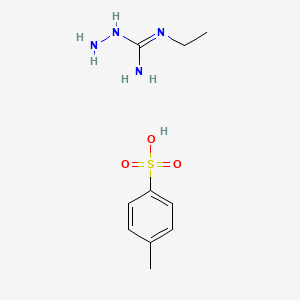
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon fragment. Additionally, [5+1] cyclization processes and domino reactions have been employed to synthesize this compound .
Industrial Production Methods: Industrial production of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- often involves the use of high-throughput synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications. The use of automated synthesis platforms and continuous flow reactors has further enhanced the efficiency of industrial production .
化学反応の分析
Types of Reactions: 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the pyrimidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as methanol, ethanol, and dichloromethane .
Major Products Formed: The major products formed from the reactions of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions often result in the formation of various functionalized pyrimidine derivatives .
科学的研究の応用
In medicinal chemistry, it has shown promise as a tumor necrosis factor-alpha antagonist, making it a potential candidate for the treatment of inflammatory diseases and cancer . In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Additionally, its unique chemical properties make it suitable for use in materials science, where it can be incorporated into polymers and other advanced materials .
作用機序
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. As a tumor necrosis factor-alpha antagonist, it binds to the tumor necrosis factor receptor-1, inhibiting the binding of tumor necrosis factor-alpha and preventing the activation of downstream signaling pathways. This inhibition reduces inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory diseases and cancer .
類似化合物との比較
Similar Compounds: Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- include other thioxopyrimidines and their analogs. Examples include 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones and 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones .
Uniqueness: The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the sulfur atom and the specific substitution pattern on the pyrimidine ring contribute to its unique properties, making it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
137914-21-7 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC名 |
1,3-diethyl-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-10-7(12)6(3)8(13)11(5-2)9(10)14/h6H,4-5H2,1-3H3 |
InChIキー |
DRMHWRVUMCHVNX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
methanone](/img/structure/B14278765.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)

